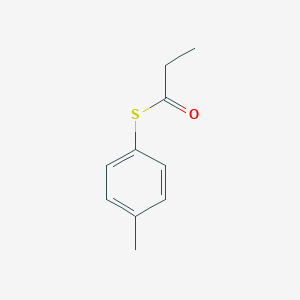

S-Propionyl-4-mercaptotoluene

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, organic molecules containing at least one carbon-sulfur bond, represent a vital and diverse class of substances with profound significance across chemical science. fiveable.metaylorandfrancis.com Their prevalence is notable in numerous natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comnih.gov In nature, organosulfur compounds are fundamental to life, appearing in essential amino acids like cysteine and methionine, the tripeptide glutathione, as well as various enzymes, coenzymes, and vitamins. britannica.comwikipedia.org The unique chemical properties of sulfur, including its array of oxidation states and the versatility of its reactions, enable it to participate in critical biological functions and redox biochemistry. fiveable.menih.gov

In the realm of organic synthesis, organosulfur compounds are highly valued as versatile building blocks and reagents. nih.govbritannica.com Functional groups such as thiols, sulfides, sulfoxides, and sulfones exhibit unique reactivity that is exploited for constructing complex molecules. youtube.com For instance, the development of methods for direct carbon-sulfur bond formation is a key objective, as thioethers (organic sulfides) are a privileged motif in drug discovery, appearing in numerous marketed pharmaceuticals with a broad spectrum of activities. taylorandfrancis.com Furthermore, about 30% of modern agrochemicals contain at least one sulfur atom, where it can be part of the core structure (pharmacophore) or serve to fine-tune the molecule's properties. researchgate.net The study of these compounds, from their role in the pleasant aroma of coffee to their function in life-saving antibiotics like penicillin, continues to be a rich and dynamic area of research. wikipedia.org

Overview of Thioester Chemistry and its Foundational Principles

Thioesters are a specific class of organosulfur compounds with the general structure R-C(=O)-S-R', making them sulfur analogs of esters. wikipedia.org They are fundamental intermediates in a vast number of biosynthetic reactions. wikipedia.org In metabolism, particularly of lipids, thioesters are the primary form of activated carboxylate groups, serving as crucial acyl carriers that facilitate the transfer of acyl groups between substrates. libretexts.orglibretexts.org The most prominent example in biochemistry is acetyl-coenzyme A (acetyl-CoA), a key metabolite in the formation of fatty acids, steroids, and many other cellular components. britannica.comwikipedia.org

The chemical principles governing thioester reactivity distinguish them significantly from their oxygen-containing ester counterparts. A key difference lies in their thermodynamic and kinetic properties. The thioester bond is considered "energy-rich" because it releases more free energy upon hydrolysis compared to a typical oxygen ester. stackexchange.comgonzaga.edu This increased reactivity stems from several factors:

Weaker Resonance Stabilization: The overlap between the 2p orbital of the carbonyl carbon and the larger 3p orbital of sulfur is less effective than the 2p-2p overlap in an ester. This diminished electron delocalization results in a less stable bond and a more electrophilic (positive) carbonyl carbon, making it more susceptible to nucleophilic attack. stackexchange.com

Weaker Carbon-Sulfur Bond: The C-S bond is inherently weaker than the C-O bond. stackexchange.com

Better Leaving Group: The resulting thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻). stackexchange.com

These factors collectively make thioesters superior acylating agents compared to esters. stackexchange.comgonzaga.edu They are reactive toward soft nucleophiles like thiolates but remain relatively stable in water at neutral pH, which allows their chemistry to be harnessed in aqueous biological environments. nih.gov This unique balance of stability and reactivity is also exploited in synthetic organic chemistry, where thioesters are used in various transformations, including the synthesis of ketones, aldehydes, and amides, and in applications like native chemical ligation for protein synthesis. nih.govwarwick.ac.uk

Table 1: Comparison of Esters and Thioesters

| Feature | Esters (R-CO-OR') | Thioesters (R-CO-SR') |

|---|---|---|

| Heteroatom in Acyl Group | Oxygen | Sulfur |

| Bond Strength (Carbonyl C - Heteroatom) | Stronger (C-O) fiveable.me | Weaker (C-S) stackexchange.comfiveable.me |

| Resonance Stabilization | More significant | Less significant due to poor orbital overlap stackexchange.com |

| Reactivity to Nucleophiles | Less reactive fiveable.me | More reactive stackexchange.comfiveable.me |

| Leaving Group Ability | Alkoxide (RO⁻) is a poorer leaving group | Thiolate (RS⁻) is a better leaving group stackexchange.com |

| Role in Biology | Structural (e.g., in lipids) | Acyl group activation and transfer (e.g., Acetyl-CoA) libretexts.orglibretexts.org |

Evolution of Research on Mercaptotoluene Derivatives in Organic Synthesis

Mercaptotoluene derivatives, specifically isomers of methylbenzenethiol, are valuable reagents in organic synthesis. 4-Methylbenzenethiol (B89573) (also known as p-thiocresol or 4-mercaptotoluene) is a frequently used derivative due to the specific reactivity and properties conferred by the p-tolyl group. sigmaaldrich.comsigmaaldrich.com Research has demonstrated its utility in a range of applications, from serving as a fundamental building block to participating in complex, multi-step synthetic strategies.

Initially, the use of mercaptans like 4-mercaptotoluene was centered on their nucleophilic character. The thiol group (-SH) readily reacts with electrophiles, making these compounds useful for introducing the thiotolyl moiety into a molecule. zhishangchemical.com This capability has been applied in the synthesis of various biologically active molecules, including pesticides and herbicides. zhishangchemical.comontosight.ai

More advanced applications have emerged, showcasing the evolution of its role in synthesis. For example, in the field of glycochemistry, 4-mercaptotoluene has been employed in a "cut-insert stitch-editing reaction" (CIStER). researchgate.net In this strategy, it is used to intercept a reactive intermediate formed by cleaving a glycosidic bond, leading to the formation of a thiotolyl glycoside. This intermediate can then be further manipulated, demonstrating the use of mercaptotoluene as a strategic tool for the chemical editing of complex carbohydrates. researchgate.net Furthermore, derivatives of mercaptotoluene are synthesized as intermediates for specific targets. The reaction of 4-mercaptotoluene with allyl isocyanate, for instance, produces Urea, 1-allyl-2-thio-p-tolyl-, an intermediate for other biologically active molecules. ontosight.ai This demonstrates a progression from using mercaptotoluene as a simple thiol source to designing specific derivatives for targeted synthetic campaigns.

Research Gaps and Rationale for Investigating S-Propionyl-4-mercaptotoluene

While the chemistry of mercaptotoluene and some of its derivatives is established, the specific compound this compound remains largely unexplored in peer-reviewed scientific literature. The primary information available is its identification as a chemical entity with CAS number 18241-63-9. chemicalbook.comguidechem.com This points to a significant research gap concerning its synthesis, characterization, reactivity, and potential applications.

The rationale for a focused investigation into this compound stems from the known utility of structurally related compounds. For instance, the closely related analog, S-(2-Chloropropionyl)-p-mercaptotoluene, is noted for its use as a synthetic intermediate in the creation of pharmaceuticals and agrochemicals. It is also utilized as a research tool to probe enzyme mechanisms and protein-ligand interactions, likely due to the reactivity of the chlorinated propionyl group.

Based on this precedent, a systematic study of this compound is a logical and scientifically valuable endeavor. The key rationales include:

Exploring Novel Reactivity: The absence of the chlorine atom, compared to its chloro-analog, would alter the electrophilic character of the acyl group. Investigating its reactivity could reveal new synthetic pathways or different selectivity in reactions.

Developing New Synthetic Intermediates: Like its chlorinated counterpart, this compound could serve as a valuable precursor for a new class of compounds. The propionyl group could be a key structural element for a target molecule, or the thioester linkage could be used for subsequent acyl transfer reactions.

Probing Biological Systems: The propionyl group is a common motif in biological molecules. Investigating the interactions of this compound with enzymes could provide insights into biological acylation processes or lead to the development of new biochemical probes.

The lack of published data on this compound presents an opportunity to expand the synthetic toolkit available to chemists and to potentially uncover new molecules with useful properties.

Table 2: Physicochemical Properties of 4-Mercaptotoluene

| Property | Value |

|---|---|

| Synonyms | p-Thiocresol, 4-Methylbenzenethiol, p-Toluenethiol sigmaaldrich.com |

| CAS Number | 106-45-6 sigmaaldrich.com |

| Molecular Formula | CH₃C₆H₄SH sigmaaldrich.com |

| Molecular Weight | 124.20 g/mol sigmaaldrich.com |

| Boiling Point | 195 °C sigmaaldrich.com |

| Melting Point | 41-43 °C sigmaaldrich.com |

| Vapor Pressure | 10 mmHg (71 °C) sigmaaldrich.com |

Properties

IUPAC Name |

S-(4-methylphenyl) propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOJPGJASADAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397645 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-63-9 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Propionyl 4 Mercaptotoluene

Exploration of Thioesterification Pathways

Thioesterification, the formation of a thioester from a thiol and a carboxylic acid or its derivative, is the fundamental process for synthesizing S-Propionyl-4-mercaptotoluene. Various pathways have been explored to achieve this transformation effectively.

Direct Acylation of 4-Mercaptotoluene

The most straightforward method for synthesizing this compound is the direct acylation of 4-mercaptotoluene. This typically involves the reaction of the thiol with an activated propionic acid derivative, most commonly propionyl chloride. The reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride.

To facilitate this reaction, a mild base such as triethylamine (B128534) or sodium ethoxide is often employed. google.com The base deprotonates the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻), which enhances the reaction rate. The synthesis is generally carried out in an anhydrous solvent, like toluene (B28343) or dichloromethane (B109758), to prevent hydrolysis of the highly reactive acid chloride.

A general reaction scheme for this process is as follows: 4-Mercaptotoluene + Propionyl Chloride --(Base/Solvent)--> this compound + Base·HCl

Coupling Reactions Utilizing Propionic Acid Derivatives

An alternative to using highly reactive acyl chlorides is to start with propionic acid itself. However, the direct reaction between a carboxylic acid and a thiol is generally slow and requires activation of the carboxyl group. tudelft.nl This is achieved using various coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by the thiol.

While specific examples for this compound are not extensively detailed in readily available literature, the general methodology is well-established for thioester synthesis. researchgate.net This approach avoids the handling of moisture-sensitive acyl chlorides but adds complexity through the need for activating agents and often requires more extensive purification to remove byproducts. tudelft.nlresearchgate.net

Catalytic Strategies for Enhanced Synthesis Efficiency

To improve reaction rates, yields, and selectivity, various catalytic strategies have been developed for thioesterification. These methods can reduce the need for stoichiometric activating agents and often proceed under milder conditions.

Lewis Acid Catalysis: Simple and abundant metal salts have been shown to be effective catalysts for thioester synthesis. Iron(III) chloride (FeCl₃) has emerged as a particularly efficient, simple, and inexpensive catalyst for the acylation of thiols with acid chlorides. tudelft.nlresearchgate.net Studies have demonstrated that using a catalytic amount (e.g., 5 mol%) of FeCl₃ can facilitate the reaction between equimolar amounts of an acid chloride and a thiol at room temperature, leading to near-complete conversion and high selectivity. tudelft.nl This method is attractive due to the high yield, purity of the product, and mild reaction conditions. tudelft.nl

Biocatalysis: Enzymes, particularly lipases, offer a green and highly selective alternative for catalyzing thioesterification. Lipases can effectively catalyze the synthesis of various thioesters, including propionates, often in solvent-free systems. tandfonline.com The reaction involves the direct esterification of a thiol with a carboxylic acid. The efficiency of lipase-catalyzed synthesis is influenced by parameters such as temperature, substrate molar ratio, and water content. tandfonline.com For instance, optimizing the acid-to-thiol molar ratio in a solvent-free medium can lead to significant conversion yields. tandfonline.com

| Catalytic Strategy | Catalyst Example | Typical Reactants | Key Advantages | Source(s) |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | 4-Mercaptotoluene + Propionyl Chloride | High yield, mild conditions, inexpensive catalyst | tudelft.nl, researchgate.net |

| Biocatalysis | Immobilized Lipase (e.g., Lipozyme™) | 4-Mercaptotoluene + Propionic Acid | High selectivity, green catalyst, solvent-free option | tandfonline.com |

| Ionic Liquid Catalysis | Dual Brønsted–Lewis Acidic Ionic Liquid | Aldehydes + Thiols | High atom economy, catalyst recyclability | mdpi.com |

Process Optimization and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This involves minimizing waste, avoiding hazardous solvents, and promoting energy efficiency, in line with the principles of green chemistry.

Solvent-Free and Alternative Solvent Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several advanced methodologies for thioester synthesis, which are applicable to this compound, operate under solvent-free conditions.

FeCl₃-Catalyzed Synthesis: The iron(III) chloride-catalyzed reaction between an acid chloride and a thiol can be performed effectively without any additional solvent at room temperature. tudelft.nl This approach significantly reduces waste and simplifies product purification, as it avoids energy-intensive solvent removal steps. tudelft.nl

Lipase-Catalyzed Synthesis: Biocatalytic methods using lipases are well-suited for solvent-free conditions. tandfonline.com The substrates themselves can act as the reaction medium, leading to a highly concentrated system that can improve reaction rates and volumetric productivity. tandfonline.com

Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional choices like dichloromethane or toluene. sigmaaldrich.com Ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are considered more environmentally friendly options due to their lower toxicity and better safety profiles. sigmaaldrich.com

Catalyst Recycling and Sustainability Metrics

The ability to recover and reuse a catalyst is crucial for the economic and environmental sustainability of a chemical process.

Heterogeneous Catalysts: The use of a solid catalyst like FeCl₃ simplifies the recycling process. After the reaction, the catalyst can be recovered by simple filtration, washed, dried, and reused in subsequent batches with minimal loss of activity. tudelft.nl

Ionic Liquids: Specifically designed ionic liquids used as catalysts for thioesterification can also be recovered and reused for multiple cycles with only a slight decrease in catalytic activity. mdpi.com

| Catalyst | Recyclability Demonstrated | Number of Cycles | Outcome | Source(s) |

| Iron(III) Chloride (FeCl₃) | Yes | Multiple | Recovered by filtration and reused successfully. | tudelft.nl |

| Aryl Imidazolium Ionic Liquid | Yes | Up to 5 | Minor decrease in catalytic activity. | mdpi.com |

| Coenzyme A (in biocatalysis) | Yes (In-situ) | Continuous | Enables use of sub-stoichiometric amounts. | chemrxiv.org, chemrxiv.org |

Yield Enhancement and Purity Improvement Strategies

Optimizing the synthesis of this compound involves a multi-faceted approach focused on maximizing the reaction yield and ensuring the high purity of the final product. Key strategies involve the careful selection of reagents and catalysts, optimization of reaction conditions, and implementation of effective purification techniques.

Traditional synthesis of thioesters often involves the acylation of a thiol (like 4-mercaptotoluene) with a carboxylic acid derivative such as an acyl chloride (e.g., propanoyl chloride) or an acid anhydride. researchgate.net While often effective, these methods can be improved. The use of a mild base can enhance the nucleophilicity of the thiol, thereby increasing the reaction rate and yield.

Modern strategies for yield enhancement focus on catalysis. Transition metal catalysts, for instance, have been shown to be powerful tools in forming thioester compounds. researchgate.net Catalytic systems can enable reactions under milder conditions and with greater atom economy. For example, yttrium complexes have been used to catalyze the direct thioesterification of aldehydes with thiols under solvent-free conditions at room temperature, providing a straightforward and efficient approach. organic-chemistry.org

Purity improvement is intrinsically linked to the selectivity of the reaction and the subsequent purification process. Highly selective reactions minimize the formation of byproducts, simplifying the isolation of the desired thioester. Post-reaction, common purification methods include:

Column Chromatography: A highly effective technique for separating the target compound from unreacted starting materials and byproducts.

Recrystallization: Suitable for solid products, this method can yield highly pure crystalline material.

Solvent Extraction: Used to perform initial cleanup by separating the product based on its solubility characteristics.

The table below summarizes key strategies for improving the synthesis of thioesters like this compound.

| Strategy | Focus Area | Key Parameters and Techniques | Expected Outcome |

| Catalysis | Yield Enhancement | Transition metals (Ni, Cu, Y), Organocatalysts (N-Heterocyclic Carbenes) organic-chemistry.orgrsc.org | Increased reaction rates, higher conversion, milder reaction conditions. |

| Reagent Selection | Yield & Purity | Use of highly reactive acylating agents (acyl chlorides), odorless disulfide reagents. researchgate.netorganic-chemistry.org | Faster reactions, potential for alternative synthetic pathways. |

| Condition Optimization | Yield & Purity | Temperature control, solvent choice, reaction time, pH control (use of base). | Minimized side reactions, improved selectivity and product stability. |

| Purification | Purity Improvement | Column Chromatography, Recrystallization, Solvent Extraction. | High-purity final product, removal of contaminants. |

Novel Synthetic Routes to this compound and its Analogues

The quest for more sustainable and versatile synthetic methods has led to the development of several novel routes for the synthesis of thioesters and their complex analogues. These methods often leverage modern catalytic systems, electrochemistry, and photocatalysis to achieve transformations not possible through traditional means.

Photocatalytic Synthesis: Visible-light-driven methods represent a green and efficient approach. One such strategy involves the reaction of carboxylic acids with disulfides, which can proceed without an external photocatalyst. organic-chemistry.org In this process, thiobenzoic acids can act as both one-electron reducing agents and reactants, leading to the formation of sulfur radical species that drive the reaction forward. organic-chemistry.org This approach is notable for its broad substrate scope. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry offers a metal-free and oxidant-free alternative for thioester synthesis. A recently developed three-component reaction utilizes elemental sulfur, an α-keto acid, and a diazoalkane. rsc.org This method proceeds through the generation of an acyl radical, which is trapped by sulfur to form a carbonyl thiyl radical, ultimately yielding the thioester. rsc.org The process is characterized by its high atom- and step-economy, as well as excellent functional group tolerance under mild conditions. rsc.org

Advanced Catalytic Systems: Beyond traditional acid/base catalysis, highly specialized catalysts have been developed for thioesterification:

Nickel Catalysis: Nickel-catalyzed thiocarbonylation of arylboronic acids provides a pathway to a wide range of thioesters with good functional group tolerance. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been successfully used to catalyze the synthesis of thioesters from thiols and aldehydes. rsc.org

Selenium Catalysis: Water-soluble alkyldiselenols, generated in situ, have been shown to efficiently catalyze thiol-thioester exchange reactions, which are particularly useful in peptide synthesis at mildly acidic pH. acs.org

Synthesis of Complex Analogues: The utility of 4-mercaptotoluene extends to the synthesis of complex, biologically relevant analogues. The "cut-insert-stitch" editing reaction (CIStER) is a powerful one-pot technique used to edit glycoconjugates. nih.gov In this sequence, an interglycosidic bond is cleaved, and 4-mercaptotoluene is used to "cut" the structure by forming a thiotolyl glycoside intermediate. nih.gov This reactive intermediate can then be "stitched" with another molecular fragment, enabling the synthesis of complex oligosaccharides and glycohybrids that would otherwise require lengthy synthetic sequences. nih.gov

The following table provides a comparative overview of these novel synthetic routes.

| Synthetic Route | Key Reagents/Conditions | Advantages | Relevance to this compound |

| Photocatalysis | Carboxylic acids, Disulfides, Visible light. organic-chemistry.org | Green, can be photocatalyst-free, broad scope. organic-chemistry.org | Direct application for synthesis by reacting propionic acid with the corresponding disulfide of 4-mercaptotoluene. |

| Electrochemical Synthesis | α-keto acids, Elemental sulfur, Diazoalkanes. rsc.org | Metal-free, oxidant-free, high atom-economy. rsc.org | Provides a novel pathway using different precursors than traditional methods. |

| Advanced Catalysis | Ni-catalysts, NHCs, Se-catalysts. organic-chemistry.orgrsc.orgacs.org | High efficiency, good functional group tolerance, specific applications (e.g., peptides). organic-chemistry.orgacs.org | Enables synthesis under specific conditions and allows for the creation of diverse analogues. |

| CIStER Reaction | Glycosides, 4-mercaptotoluene, Bifunctional substrates. nih.gov | One-pot synthesis of complex molecules, molecular "editing". nih.gov | Demonstrates the use of 4-mercaptotoluene as a key reagent in creating advanced thioester-containing analogues. |

Mechanistic Insights into the Reactivity of S Propionyl 4 Mercaptotoluene

Hydrolytic Stability and Degradation Pathways

The stability of S-Propionyl-4-mercaptotoluene in aqueous environments is a critical aspect of its chemical profile. Like other thioesters, it is susceptible to hydrolysis, a process that can be catalyzed by both acids and bases. libretexts.org The rate of hydrolysis is significantly influenced by the pH of the solution. harvard.edu

Kinetic Studies of Acid- and Base-Catalyzed Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol, 4-mercaptotoluene, leads to the formation of propionic acid. pearson.com The rate of acid-catalyzed hydrolysis for thioesters is generally slower than for their corresponding oxygen esters.

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which then collapses to yield propionic acid and the 4-methylthiophenolate anion. researchgate.net Base-catalyzed hydrolysis of thioesters is typically much faster than acid-catalyzed hydrolysis. For S-aryl thioesters, the rate of hydrolysis is sensitive to the electronic effects of substituents on the aryl ring. researchgate.net The electron-donating methyl group on the toluene (B28343) ring of this compound is expected to slightly decrease the rate of hydrolysis compared to unsubstituted S-phenyl propionylthioester.

A study on the hydrolysis of formylthiocholine under acidic, neutral, and alkaline conditions revealed insights into the transition state structures through kinetic isotope effects. nih.gov Such studies on this compound would be valuable to further elucidate the specific transition state geometries.

Table 1: Expected Kinetic Behavior of this compound Hydrolysis

| Condition | Catalyst | Expected Rate Determining Step | Key Intermediates |

| Acidic | H₃O⁺ | Nucleophilic attack by water | Protonated thioester, Tetrahedral intermediate |

| Neutral | H₂O | Nucleophilic attack by water | Tetrahedral intermediate |

| Basic | OH⁻ | Nucleophilic attack by hydroxide | Tetrahedral intermediate |

This table is based on general mechanisms for thioester hydrolysis and is intended to be illustrative for this compound.

Investigation of Hydrolytic Byproducts

The primary and expected byproducts of the complete hydrolysis of this compound are propionic acid and 4-mercaptotoluene.

Under certain conditions, particularly in the presence of oxidizing agents or other reactive species, secondary reactions of the initial hydrolysis products could occur. For instance, the thiol 4-mercaptotoluene could be oxidized to the corresponding disulfide, 4,4'-dimethyldiphenyl disulfide.

Table 2: Potential Hydrolytic Byproducts of this compound

| Primary Byproducts | Potential Secondary Byproducts |

| Propionic acid | 4,4'-Dimethyldiphenyl disulfide |

| 4-Mercaptotoluene | - |

This table lists the expected primary byproducts and a potential secondary byproduct under specific conditions.

Transacylation Reactions with Nucleophilic Species

This compound, as a reactive acylating agent, can undergo transacylation reactions with various nucleophiles. This process involves the transfer of the propionyl group from the sulfur atom of 4-mercaptotoluene to the incoming nucleophile.

Common nucleophiles that can participate in transacylation reactions include amines and other thiols. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the thioester, leading to a tetrahedral intermediate, which then collapses to release the 4-methylthiophenolate as the leaving group.

Transacylation with Amines: The reaction with a primary or secondary amine would yield the corresponding N-substituted propanamide and 4-mercaptotoluene. The reactivity of the amine will depend on its basicity and steric hindrance.

Transacylation with Thiols: Thiol-thioester exchange is a reversible reaction where the propionyl group is transferred to another thiol. The position of the equilibrium is determined by the relative acidities and nucleophilicities of the participating thiols. harvard.edu

Table 3: Examples of Transacylation Reactions of this compound

| Nucleophile | Product of Transacylation |

| Ammonia (NH₃) | Propanamide |

| Ethylamine (CH₃CH₂NH₂) | N-Ethylpropanamide |

| Ethanethiol (CH₃CH₂SH) | S-Ethyl propionylthioester |

This table provides illustrative examples of transacylation reactions.

Oxidation Chemistry of the Thioester Moiety

The sulfur atom in the thioester linkage of this compound is susceptible to oxidation. The oxidation can lead to the formation of sulfoxides and sulfones, or in some cases, result in the cleavage of the thioester bond.

Formation of Sulfoxides and Sulfones

Oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-documented transformation. mdpi.com Similar reactivity is expected for thioesters. The use of controlled amounts of a mild oxidizing agent, such as hydrogen peroxide, can selectively produce the sulfoxide. Stronger oxidizing conditions or an excess of the oxidant will typically lead to the corresponding sulfone. rsc.org

For the analogous compound, S-(2-Chloropropionyl)-p-mercaptotoluene, oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide is known to yield sulfoxides and sulfones. It is reasonable to assume that this compound would behave similarly.

The initial oxidation product would be this compound-S-oxide, and further oxidation would yield this compound-S,S-dioxide.

Table 4: Oxidation Products of this compound

| Oxidation Level | Product Name |

| First | This compound-S-oxide |

| Second | This compound-S,S-dioxide (a sulfone) |

This table outlines the expected products from the stepwise oxidation of the thioester sulfur.

Oxidative Cleavage Reactions

In addition to oxidation at the sulfur atom, oxidative cleavage of the thioester bond can occur, particularly under enzymatic conditions or in the presence of specific reagents. This type of reaction is significant in the metabolism of certain thioester-containing drugs. acs.orgnih.gov The metabolic oxidative cleavage of thioesters can proceed through the formation of a sulfenic acid intermediate. acs.orgacs.org

For this compound, an oxidative cleavage would lead to the formation of propionic acid and a reactive sulfur species derived from 4-mercaptotoluene, such as a sulfenic acid (4-methylbenzenesulfenic acid), which could then undergo further reactions.

While non-enzymatic oxidative cleavage of simple thioesters is less common, it can be facilitated by certain transition metal complexes or under specific electrochemical conditions.

Reductive Transformations of this compound

The reduction of this compound can proceed via several pathways, primarily targeting the thioester linkage. These transformations are crucial for the selective generation of either the corresponding thiol, 4-mercaptotoluene, and propanal, or the alcohol, 1-propanol, and the thiol.

Commonly employed reducing agents like lithium aluminum hydride (LiAlH₄) are expected to effect the complete reduction of the thioester functional group. The reaction, typically carried out in an anhydrous ethereal solvent, would involve the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the thioester. This initial attack would form a tetrahedral intermediate, which would then collapse to release the thiolate anion (4-methylbenzenethiolate) and propanal. The aldehyde would be further reduced by LiAlH₄ to 1-propanol. Subsequent workup with an acid would protonate the thiolate to yield 4-mercaptotoluene.

Alternatively, catalytic hydrogenation presents a greener approach to thioester reduction. While specific studies on this compound are not prevalent, research on analogous thioesters suggests that catalysts like ruthenium complexes can facilitate the hydrogenation of the C-S bond. libretexts.orgfda.gov This method would also yield 4-mercaptotoluene and 1-propanol. The conditions for such a reaction would likely involve high pressures of hydrogen gas and a suitable solvent.

A summary of expected reductive transformations is presented in Table 1.

Table 1: Predicted Products of Reductive Transformations of this compound

| Reducing Agent | Expected Major Products |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 4-Mercaptotoluene, 1-Propanol |

It is important to note that the selectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Milder reducing agents might allow for the isolation of the intermediate aldehyde, propanal, though this can be challenging due to its high reactivity.

Electrophilic and Radical Mediated Reactivity

The reactivity of this compound towards electrophiles and radicals is dictated by the interplay between the aromatic ring and the thioester group.

Electrophilic Aromatic Substitution:

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the nitro group predominantly at the positions ortho to the S-propionyl group. masterorganicchemistry.com

Radical Mediated Reactions:

The thioester linkage can also participate in radical reactions. Homolytic cleavage of the C-S bond can be initiated by radical initiators or photochemically. This would generate a propionyl radical and a 4-methylphenylthiyl radical. The fate of these radicals would depend on the reaction conditions and the presence of other reactive species. The propionyl radical could, for example, decarbonylate to form an ethyl radical and carbon monoxide. The thiyl radical could dimerize to form a disulfide or abstract a hydrogen atom from the solvent.

Photochemical and Thermal Decomposition Mechanisms

Exposure of this compound to light or heat can induce its decomposition through distinct mechanistic pathways.

Photochemical Decomposition:

Upon absorption of ultraviolet radiation, this compound is likely to undergo homolytic cleavage of the carbon-sulfur bond, which is generally the weakest bond in the molecule. This photolytic cleavage would generate a propionyl radical and a 4-methylphenylthiyl radical, similar to the process in radical-mediated reactions. The subsequent reactions of these radicals would determine the final product distribution. In the absence of radical scavengers, recombination and disproportionation reactions would be expected.

Thermal Decomposition:

At elevated temperatures, this compound is expected to decompose. The thermal stability of thioesters can vary significantly depending on their structure. For aromatic thioesters, decomposition can proceed through several pathways, including homolytic cleavage of the C-S bond, as seen in photolysis. Another possible pathway is the elimination of a ketene (B1206846) (in this case, methylketene) via a concerted mechanism, although this is generally more prevalent in thioacetates. The specific products of thermal decomposition would be highly dependent on the temperature and the presence of any catalysts or reactive species.

A summary of the key reactive intermediates in these processes is provided in Table 2.

Table 2: Key Reactive Intermediates in the Decomposition of this compound

| Decomposition Method | Primary Reactive Intermediates |

|---|---|

| Photochemical | Propionyl radical, 4-Methylphenylthiyl radical |

Further research with specific experimental data is required to fully elucidate the precise mechanisms and product distributions for the reactions of this compound under various conditions. The information presented here is based on established principles of organic chemistry and data from analogous compounds.

Sophisticated Spectroscopic and Analytical Characterization of S Propionyl 4 Mercaptotoluene

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-field NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like S-Propionyl-4-mercaptotoluene. emerypharma.com The utilization of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. researchgate.net

A typical ¹H-NMR spectrum of this compound would be the first step in its structural characterization, revealing distinct signals for each proton based on its chemical shift, multiplicity, and integration. emerypharma.com For instance, the aromatic protons on the toluene (B28343) ring would appear in the downfield region, while the protons of the propionyl group would be found in the upfield region.

Similarly, a ¹³C-NMR spectrum is essential for identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the thioester, the aromatic carbons, and the aliphatic carbons of the propionyl group. emerypharma.com

Advanced 1D and 2D NMR Techniques (e.g., NOESY, DOSY)

To gain deeper insights into the molecular structure and dynamics, advanced NMR techniques are employed. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for determining the spatial proximity of protons. ipb.pt For this compound, NOESY would reveal through-space correlations between the protons of the propionyl group and the aromatic protons of the toluene ring, providing valuable information about the molecule's preferred conformation in solution. A 1D NOESY experiment could also be utilized to selectively irradiate specific protons and observe the enhancement of nearby proton signals. nptel.ac.in

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. manchester.ac.uk This technique can be used to confirm the purity of a sample of this compound and to study its aggregation state in solution. vdoc.pub By measuring the diffusion coefficient, one can estimate the effective hydrodynamic radius of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Methyl (Propionyl) | ~1.1 | ~10 | Triplet |

| Methylene (Propionyl) | ~2.6 | ~35 | Quartet |

| Carbonyl | - | ~198 | - |

| Methyl (Toluene) | ~2.4 | ~21 | Singlet |

| Aromatic CH (ortho to S) | ~7.3 | ~135 | Doublet |

| Aromatic CH (meta to S) | ~7.2 | ~130 | Doublet |

| Aromatic C-S | - | ~130 | - |

| Aromatic C-CH₃ | - | ~140 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Conformational Analysis via NMR Spectroscopic Parameters

The conformational preferences of this compound can be investigated by analyzing various NMR parameters. acdlabs.com The coupling constants (J-values) between protons, obtained from high-resolution 1D ¹H-NMR spectra, can provide information about the dihedral angles between adjacent C-H bonds. Furthermore, computational modeling, in conjunction with experimental NOE data, can be used to generate a detailed picture of the molecule's three-dimensional structure and conformational dynamics in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺.

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion and analyze the resulting fragment ions. This provides crucial information about the molecule's connectivity. The fragmentation pathways of protonated peptides, for example, have been extensively studied and can offer insights into the fragmentation of other organic molecules. nih.gov For this compound, key fragmentation pathways would likely involve:

Cleavage of the thioester bond: This would be a primary fragmentation, leading to the formation of a propionyl cation and a 4-mercaptotoluene radical cation, or a 4-methylphenylthio radical and a propionyl cation.

Loss of the propionyl group: A neutral loss of the propionyl radical would result in a fragment corresponding to the 4-mercaptotoluene cation.

Fragmentation of the toluene ring: Subsequent fragmentation of the aromatic ring could also be observed.

Interactive Data Table: Expected HRMS Fragments of this compound

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₃OS⁺ | 181.0682 |

| [M-C₃H₅O]⁺ | C₇H₇S⁺ | 123.0263 |

| [C₃H₅O]⁺ | CH₃CH₂CO⁺ | 57.0335 |

| [C₇H₈]⁺ | C₇H₈⁺ | 92.0626 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Correlation of Vibrational Modes with Functional Groups

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups. mdpi.comresearchgate.net

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1680-1660 cm⁻¹, is characteristic of the thioester carbonyl group. This band would also be observable in the Raman spectrum.

C-S Stretch: The carbon-sulfur stretching vibration is expected to appear in the fingerprint region of the spectra.

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to several bands in the 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C stretch) regions.

Aliphatic C-H Stretches: The propionyl group will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=O Stretch (Thioester) | 1680 - 1660 | IR (Strong), Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-S Stretch | 800 - 600 | IR, Raman |

In-situ Reaction Monitoring via Vibrational Spectroscopy

Both IR and Raman spectroscopy can be powerful tools for monitoring chemical reactions in real-time. researchgate.netnih.gov For instance, the synthesis of this compound from 4-mercaptotoluene and propionyl chloride could be monitored by observing the disappearance of the S-H stretching band of the thiol starting material and the appearance of the characteristic C=O stretching band of the thioester product. This allows for the optimization of reaction conditions and a deeper understanding of the reaction kinetics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. In this compound, the key chromophores are the aromatic tolyl group and the thioester functionality (-C(O)S-). The interaction between these groups dictates the compound's electronic absorption profile.

The UV-Vis spectrum of an aromatic thioester is typically characterized by two main types of electronic transitions:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the benzene (B151609) ring and the carbonyl group. They usually result in strong absorption bands in the shorter wavelength UV region (around 200-300 nm). The conjugation between the aromatic ring and the thioester group influences the exact position and intensity of these bands.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons (n-electrons) of the sulfur and oxygen atoms being promoted to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weaker in intensity and appear at longer wavelengths compared to π → π* transitions.

The formation of electron donor-acceptor (EDA) complexes can also be studied using UV-Vis spectroscopy, which can provide insight into intermolecular interactions. nih.govacs.orgacs.org The solvent environment can influence the position and fine structure of the absorption bands. For instance, the vibrational fine structure of absorption peaks is often more pronounced in nonpolar solvents and becomes broadened in polar solvents.

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on typical values for aromatic thioesters.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Moiety |

|---|---|---|---|

| π → π* | ~240 - 280 | High (>10,000) | Aromatic ring conjugated with C=O |

| n → π* | ~290 - 350 | Low (<1,000) | Thioester carbonyl and sulfur lone pairs |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the unparalleled method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide an unambiguous confirmation of the molecular structure of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles within the molecule.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the tolyl group.

The precise bond lengths of the C-S, C=O, and S-Aryl bonds within the thioester linkage.

The conformation of the propionyl group relative to the aromatic ring.

The packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking.

While specific crystallographic data for this compound is not publicly available, the table below presents typical parameters that would be determined from such an analysis, based on data from similar aromatic thioester compounds. acs.orgrsc.orgresearchgate.net

Table 2: Illustrative Crystallographic Data for an Aromatic Thioester Note: This data is for example purposes and does not represent this compound.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 16.646 | Unit cell dimension along the a-axis. |

| b (Å) | 7.685 | Unit cell dimension along the b-axis. |

| c (Å) | 20.825 | Unit cell dimension along the c-axis. |

| β (°) | 98.58 | Angle of the unit cell. |

| Volume (ų) | 2634.4 | Volume of a single unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

| R-value | < 0.07 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, or other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of thioesters due to their thermal sensitivity. researchgate.netresearchgate.netrsc.org A reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The compound is detected as it elutes from the column using a UV detector, often set at a wavelength corresponding to one of the compound's absorption maxima (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for assessing the presence of more volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which provides data on their mass-to-charge ratio, confirming the molecular weight of the target compound and helping to identify unknown components. For related compounds, GC-MS is a recommended method to verify molecular ion peaks.

Table 3: Typical Chromatographic Methods for Aromatic Thioester Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% TFA) | UV-Vis at 254 nm | Purity assessment, quantification |

| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (Electron Ionization) | Purity, impurity identification, molecular weight confirmation |

While this compound itself is achiral, many of its derivatives or related compounds used in research can be chiral. For instance, modification at the α-carbon of the propionyl group, as in S-(2-Chloropropionyl)-p-mercaptotoluene, introduces a stereocenter. Separating the enantiomers of such chiral analogues is crucial, as they often exhibit different biological activities.

Chiral chromatography is the most effective method for this purpose. merckmillipore.comchromatographyonline.com This can be achieved through:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov Cyclodextrin-based CSPs are particularly versatile and have been successfully used for separating a wide range of chiral compounds, including heterocycles and aromatic derivatives. merckmillipore.com

Chiral Gas Chromatography (GC): For volatile chiral compounds, GC with a chiral capillary column is employed. These columns often contain a cyclodextrin (B1172386) derivative as the stationary phase, which forms transient diastereomeric complexes with the enantiomers, leading to their separation. gcms.cz

Indirect Methods: An alternative strategy involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. libretexts.org

The choice of chiral separation strategy depends on the specific properties of the chiral derivative, including its volatility, solubility, and the functional groups available for derivatization.

Theoretical and Computational Chemistry Studies on S Propionyl 4 Mercaptotoluene

Quantum Chemical Calculation of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For a compound like S-Propionyl-4-mercaptotoluene, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy structure. From this, a wealth of electronic properties could be calculated, including:

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons.

Electrostatic Potential: This would reveal the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Such data would be presented in tables and as graphical representations of molecular orbitals and electrostatic potential maps.

Ab Initio Methods for Excited States and Spectroscopy

To understand how this compound interacts with light, for instance in photochemical reactions or for spectroscopic identification, ab initio methods that can describe electronic excited states are necessary. Methods like Time-Dependent DFT (TD-DFT) or more sophisticated ab initio calculations could predict:

Electronic Transitions: The energies and intensities of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum.

Excited State Properties: The nature of the excited states, which is essential for predicting the molecule's photochemical behavior.

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the propionyl group and its attachment to the sulfur atom suggests that this compound can exist in multiple conformations.

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, researchers could identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule behaves in different environments and how its shape influences its reactivity. The results would typically be visualized as plots of energy versus dihedral angles and representative structures of stable conformers.

Prediction and Validation of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation.

Computational NMR Chemical Shift Prediction and Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimentally obtained spectra, can confirm the molecular structure and assign specific signals to individual atoms. A data table comparing predicted and experimental chemical shifts would be a standard way to present these findings.

Simulated Vibrational Spectra and Experimental Validation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra by calculating the frequencies and intensities of the vibrational modes. Comparing the simulated spectra with experimental IR and Raman spectra would help in the structural confirmation of this compound and the assignment of specific spectral bands to the vibrations of particular functional groups, such as the carbonyl (C=O) stretch of the thioester.

Mechanistic Investigations via Computational Reaction Modeling

Computational reaction modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. For a thioester like this compound, this involves studying processes such as nucleophilic acyl substitution, hydrolysis, and acyl transfer reactions. These investigations help in understanding the compound's reactivity and stability.

A central aspect of mechanistic studies is the identification of transition states (TS) and the calculation of the energy barriers associated with them. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction.

Computational chemists employ various quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. researchgate.net For this compound, a key reaction would be the nucleophilic attack at the carbonyl carbon. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the products.

Research on similar, simpler thioesters like methyl thioacetate (B1230152) shows that they are significantly more reactive towards amine and carbanion nucleophiles than their oxoester counterparts. nih.gov Computational models have successfully reproduced these experimental observations. nih.gov Natural Bond Orbital (NBO) analysis is often used to probe the electronic delocalization effects in both the reactant and the transition state, revealing that the loss of delocalization energy upon forming the transition state is a key factor governing reactivity. nih.gov For this compound, a transition state search would model the approach of a nucleophile (e.g., an amine or hydroxide) to the thioester's carbonyl group. The resulting calculations would determine the activation energy barrier, providing a quantitative measure of the reaction's kinetic feasibility.

Table 1: Hypothetical Calculated Reaction Barriers for Nucleophilic Acyl Substitution of this compound

This table illustrates the kind of data that would be generated from a computational study on the reactivity of this compound with various nucleophiles. The values are hypothetical and based on general reactivity trends of thioesters. nih.gov

| Nucleophile | Reaction Type | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Hydroxide (B78521) (OH⁻) | Hydrolysis | 15.2 |

| Ammonia (NH₃) | Aminolysis | 18.5 |

| Thiolate (RS⁻) | Thiol-Thioester Exchange | 12.8 |

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on both the thermodynamics (reaction energies) and kinetics (reaction rates). Computational models account for these effects using various methods.

The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). doria.fi In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, a PCM calculation could predict how its stability and the energy of reaction transition states change when moving from a non-polar solvent like toluene (B28343) to a polar solvent like water.

For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, an explicit solvent model may be used. This involves including a number of individual solvent molecules in the quantum mechanical calculation. While more computationally expensive, this method provides a more accurate description of the immediate chemical environment. For instance, studying the hydrolysis of this compound would benefit from including explicit water molecules to model their role in proton transfer and stabilization of the transition state. researchgate.net

Molecular Docking and Interaction Studies in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is most frequently used to predict the binding of a small molecule ligand to the active site of a large biological molecule, such as a protein or enzyme.

For this compound, molecular docking could be employed to investigate its potential interactions with a specific enzyme target. The process begins with obtaining the three-dimensional structures of both this compound and the target protein, often from crystallographic data. Docking software then samples a vast number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. thaiscience.info

The results of a docking study provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and a predicted binding energy. researchgate.net For example, if this compound were to be studied as an inhibitor of a particular cysteine protease, docking could reveal whether the thioester group is positioned correctly to acylate a cysteine residue in the enzyme's active site. The validation of a docking protocol is a critical step, often performed by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode. thaiscience.info

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

This table shows a hypothetical output from a molecular docking simulation, detailing the predicted binding affinity and key interactions with amino acid residues in an enzyme's active site.

| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Cys-25, His-159 | Covalent (potential), Hydrogen Bond |

| 1 | Trp-177 | Pi-Sulfur Interaction | |

| 1 | Val-157, Ala-162 | Hydrophobic Interaction | |

| 2 | -7.9 | Ser-120, Gly-121 | Hydrogen Bond |

| 3 | -7.2 | Phe-20, Leu-67 | Hydrophobic Interaction |

Advanced Applications and Potential Contributions of S Propionyl 4 Mercaptotoluene in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The utility of S-Propionyl-4-mercaptotoluene as a synthetic intermediate is significant. It provides a stable and manageable source of the 4-methylbenzenethiol (B89573) moiety, which can be incorporated into larger, more complex molecular architectures.

This compound functions as a protected precursor to 4-mercaptotoluene (p-thiocresol). The thioester bond can be readily cleaved under specific conditions (e.g., hydrolysis) to liberate the free thiol group (-SH). This deprotection strategy is crucial because the free thiol is highly reactive and can participate in a wide array of subsequent reactions.

Once deprotected, the resulting 4-mercaptotoluene can be used in the synthesis of various functional materials. For instance, the thiol group can undergo nucleophilic substitution reactions. A documented example involves the reaction of 4-mercaptotoluene with 6-chlorohexanol in the presence of sodium ethoxide to synthesize a key intermediate for functional dyes. google.com This demonstrates the utility of the thiol group in forming carbon-sulfur bonds, a foundational step in building more complex molecules. Furthermore, derivatives of p-mercaptotoluene are used in the synthesis of agrochemicals, such as the herbicide Thiobencarb, highlighting its role as a versatile industrial building block. scribd.com

Table 1: Synthetic Reactions Utilizing the Deprotected Thiol of this compound

| Reaction Type | Reactant | Product Type | Potential Application |

| Nucleophilic Substitution | Alkyl Halides (e.g., 6-chlorohexanol) | Thioethers | Synthesis of functional dyes, polymers |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Pharmaceutical intermediates |

| Thiol-ene "Click" Reaction | Alkenes | Thioethers | Polymer modification, bioconjugation |

| Acylation | Acyl Chlorides | Thioesters | Synthesis of other thioester compounds |

The aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While the thioester group's stability must be considered, reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations could potentially be performed on an appropriately halogenated version of the molecule. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler fragments. sigmaaldrich.com

In the realm of polymerization, the deprotected thiol from this compound can act as a chain-transfer agent in radical polymerization, controlling molecular weight and polymer architecture. Moreover, it can be incorporated as a monomer in certain polymerization processes. For example, it can react with dienes or other suitable monomers to create sulfur-containing polymers. These polymers often exhibit unique optical and physical properties, such as high refractive indices. google.com

Development of Novel Reagents and Catalysts Based on its Structure

The structure of this compound serves as a promising scaffold for the design of novel reagents and catalysts. After deprotection, the thiol group is an excellent ligand for various transition metals. By coordinating the sulfur atom to a metal center (e.g., palladium, rhodium, gold), the 4-methylphenylthiolate can act as a ligand in a catalyst complex.

The toluene (B28343) backbone offers the advantage of being tunable; substituents can be added to the aromatic ring to modify the steric and electronic properties of the resulting ligand. This fine-tuning is critical in catalysis for optimizing activity, selectivity, and stability. For example, introducing electron-donating or electron-withdrawing groups on the ring can influence the electron density at the metal center, thereby affecting the catalyst's performance in reactions like cross-coupling or hydrogenation.

Contributions to Materials Science and Engineering

The compound's structure is well-suited for applications in materials science, particularly for creating functional polymers and modifying surfaces at the nanoscale.

This compound can be used to modify the properties of existing polymers or to create new polymer systems. After deprotection, the thiol can be grafted onto polymer backbones containing reactive groups (e.g., epoxides, alkyl halides, or double bonds via thiol-ene chemistry). This process can impart new functionalities to the base polymer, such as increased thermal stability, altered hydrophobicity, or a higher refractive index.

Furthermore, monomers derived from this compound can be used to create advanced composite materials. One approach involves infusing a monomer into a porous matrix, such as sol-gel glass, and polymerizing it in situ. google.com This creates a glass-polymer composite with enhanced optical quality and physical robustness, where the sulfur-containing polymer fills the pores of the glass matrix. google.com Such materials have potential applications in photonics, including lasing and optical data storage. google.com

The ability of thiols to form strong covalent bonds with the surfaces of noble metals, particularly gold (Au), is a cornerstone of nanoscience. This compound is an ideal candidate for the functionalization of nanomaterials, acting as a stable precursor that can be activated to reveal the thiol. This controlled reactivity is advantageous for achieving well-ordered self-assembled monolayers (SAMs) on surfaces.

The process involves applying the compound to a nanomaterial surface, such as a gold nanoparticle, where the thioester is cleaved and the sulfur atom bonds to the gold. This process coats the nanoparticle with a layer of 4-mercaptotoluene molecules. The outward-facing toluene groups alter the surface properties of the nanoparticle, for example, by increasing its hydrophobicity and improving its dispersion in nonpolar solvents. nih.govmdpi.com This functionalization is critical for the application of nanomaterials in various fields, including biomedicine for drug delivery and diagnostics, and in electronics. nih.gov

Table 2: Applications in Nanomaterial Functionalization

| Nanomaterial | Functionalization Method | Resulting Property | Potential Application |

| Gold Nanoparticles (AuNPs) | Self-Assembled Monolayer (SAM) | Increased hydrophobicity, stability | Biosensors, drug delivery, catalysis |

| Carbon Nanotubes (CNTs) | Covalent functionalization | Improved dispersion in solvents | Composites, nanoelectronics |

| Quantum Dots (QDs) | Surface ligand exchange | Enhanced photostability, biocompatibility | Bio-imaging, displays |

| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Ligand conjugation | Targeted delivery, improved stability | Magnetic Resonance Imaging (MRI), hyperthermia |

Conclusion and Future Directions in S Propionyl 4 Mercaptotoluene Research

Summary of Current Understanding and Key Findings

S-Propionyl-4-mercaptotoluene, a phenyl thioester, is recognized for its potential utility in the field of proteomics research scbt.com. Its fundamental properties are cataloged by chemical suppliers, confirming its molecular formula as C₁₀H₁₂OS and a molecular weight of 180.27 g/mol scbt.comthsci.com.

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established chemical principles and analogous reactions. The acylation of thiols is a well-documented transformation, and methods such as the reaction of 4-mercaptotoluene with propionyl chloride are chemically feasible acs.orgnih.gov. The synthesis of the related compound, S-(2-Chloropropionyl)-p-mercaptotoluene, proceeds via a nucleophilic acyl substitution, a pathway that strongly suggests a similar approach for this compound .

Identification of Unexplored Research Avenues and Challenges

The current body of knowledge surrounding this compound is characterized by a significant number of unexplored research avenues. The primary challenge lies in the lack of dedicated studies focusing on this specific molecule. Key areas that warrant investigation include:

Detailed Physicochemical Characterization: A comprehensive analysis of its spectroscopic data (NMR, IR, MS), solubility in various solvents, and thermal stability is currently absent from the scientific literature.

Reaction Kinetics and Mechanistic Studies: The kinetics and mechanisms of its formation and its reactivity with various reagents are yet to be determined.

Biological Activity Screening: Beyond a general mention of proteomics research, its specific biological targets and potential pharmacological effects remain unknown.

Material Science Applications: The properties of the thioester linkage could be exploited in polymer or materials science, an area that is completely unexplored.

Projections for New Synthetic Methodologies

Future research into the synthesis of this compound could explore more efficient and environmentally benign methodologies. Building on known acylation techniques, several promising directions can be projected:

Phase-Transfer Catalysis: The use of phase-transfer catalysts for the acylation of thiophenols with acyl chlorides has been shown to be a rapid and efficient method, offering a potential route to high-yield synthesis under mild conditions tandfonline.com.

Enzyme-Catalyzed Synthesis: Biocatalytic methods, employing enzymes such as lipases or esterases, could offer a highly selective and green alternative for the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to improved yields, purity, and scalability of the production process.

Alternative Acylating Agents: Investigating the use of propionic anhydride, potentially catalyzed by agents like 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), could provide an alternative to the more reactive propionyl chloride researchgate.net.

Potential for Discovery of Novel Reactivity and Applications

The chemical structure of this compound, featuring a reactive thioester bond, suggests a rich and varied reactivity profile that could be harnessed for novel applications.

Acyl-Group Transfer Reactions: The thioester moiety is a competent acyl donor. This reactivity could be exploited in the development of new synthetic methodologies or in the design of chemical probes for biological systems. The transfer of the propionyl group to nucleophilic targets within proteins is a potential mechanism of action in proteomics research google.com.

Radical Chemistry: The study of acylthiyl radicals generated from S-acylthiols could open up new avenues in radical-mediated synthesis and materials science .

Precursor for Heterocyclic Synthesis: The molecule could serve as a precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are known to have diverse biological activities .

Coordination Chemistry: The sulfur atom could act as a ligand for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications .

Interdisciplinary Research Opportunities

The exploration of this compound is ripe with opportunities for interdisciplinary collaboration.

Chemical Biology and Proteomics: As suggested by its commercial availability for proteomics research, this compound could be used to probe protein function, identify post-translational modifications, or as a component of activity-based probes scbt.com. Collaboration between synthetic chemists and chemical biologists will be crucial to design and utilize such tools effectively.

Medicinal Chemistry: The acylthiol functionality is present in some compounds with anti-retroviral activity, suggesting that this compound and its derivatives could be investigated as potential therapeutic agents google.com. This would require collaboration with virologists and pharmacologists.

Materials Science and Polymer Chemistry: The thioester linkage can be cleaved under specific conditions, which could be exploited in the design of responsive materials or for the controlled release of molecules from a polymer matrix. This opens up avenues for collaboration with materials scientists.

Food and Fragrance Chemistry: While no current applications are known, the structural similarity to other aromatic sulfur compounds suggests a potential, albeit unexplored, role in flavor and fragrance research.

Q & A

Q. What are the established synthetic routes for S-Propionyl-4-mercaptotoluene, and what analytical methods are recommended for verifying its purity?

Answer: Synthesis of this compound (CAS 18241-63-9) typically involves thiol-protection strategies or nucleophilic substitution reactions. Key steps include:

- Synthetic Routes : Acylation of 4-mercaptotoluene with propionyl chloride under anhydrous conditions, followed by purification via column chromatography .

- Purity Verification :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., δ ~2.5 ppm for propionyl methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z = 180.26 for CHOS) .

Table 1 : Example Analytical Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.35 (s, CH-S), 2.60 (q, CHCO) | |

| HPLC | Retention time = 8.2 min (C18 column) |

Q. How should researchers handle and store this compound to maintain its stability during experiments?

Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiol group.

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Confirm stability via periodic NMR checks .

- Waste Management : Segregate sulfur-containing waste and coordinate with certified disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- Primary Techniques :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and thiol (S-H, ~2550 cm) stretches.

- NMR : Use DEPT-135 to distinguish CH, CH, and quaternary carbons .

- Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying conditions, and what controls are necessary?

Answer:

- Experimental Design :

- Variables : Test pH, temperature, and solvent polarity (e.g., DMSO vs. THF) on thiol-acyl exchange kinetics.

- Controls : Include blank reactions (no catalyst) and internal standards (e.g., benzyl mercaptan) to quantify yields .